molecular formula C10H11N3O B14152427 1-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine CAS No. 944897-74-9

1-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine

Cat. No.: B14152427
CAS No.: 944897-74-9
M. Wt: 189.21 g/mol
InChI Key: SBMFZABAGWXGLD-UHFFFAOYSA-N
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Description

1-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The compound’s structure also includes a methylphenyl group attached to the oxadiazole ring, making it a derivative of oxadiazole.

Preparation Methods

The synthesis of 1-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine typically involves the reaction of p-toluic hydrazide with glycine via a polyphosphoric acid condensation route. This method is known for its high yield and efficiency . The reaction conditions generally include heating the reactants in the presence of polyphosphoric acid, which acts as a dehydrating agent, facilitating the formation of the oxadiazole ring.

Chemical Reactions Analysis

1-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the methyl group, converting it to a carboxylic acid group.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the oxadiazole ring to form amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group results in the formation of a carboxylic acid derivative, while reduction of the oxadiazole ring leads to the formation of amine derivatives .

Scientific Research Applications

1-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine is not fully understood. it is believed that the compound exerts its effects by interacting with specific molecular targets and pathways. For instance, in biological systems, the compound may bind to specific receptors or enzymes, modulating their activity and leading to the observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other oxadiazole derivatives.

Biological Activity

1-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine is a compound belonging to the oxadiazole family, which has garnered interest due to its diverse biological activities. Oxadiazoles are known for their potential as therapeutic agents, particularly in the fields of antibacterial, anticancer, and anti-inflammatory research. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H10N2O, with a structure characterized by an oxadiazole ring substituted with a 3-methylphenyl group. The compound's structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC10H10N2O
SMILESCC1=CC(=CC=C1)C2=NN=C(O2)CO
InChIInChI=1S/C10H10N2O2/c1-7-3-2-4-8(5-7)10-12-11-9(6-13)14-10/h2-5,13H,6H2,1H3

Antimicrobial Activity

Research has indicated that oxadiazole derivatives exhibit potent antibacterial properties. Studies have shown that compounds containing the oxadiazole moiety can inhibit bacterial growth effectively. For instance, a series of 1,3,4-oxadiazole derivatives were synthesized and evaluated for their antibacterial activity against various strains of bacteria. Results demonstrated that some derivatives had minimum inhibitory concentrations (MICs) in the low micromolar range, indicating significant antibacterial potential .

Anticancer Properties

The anticancer activity of oxadiazole derivatives has also been a focal point of research. A study highlighted the synthesis of several 1,3,4-oxadiazole derivatives and their evaluation against cancer cell lines. The findings suggested that these compounds could induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival . Specifically, the compound's ability to inhibit Rho/MRTF/SRF-mediated gene transcription was noted as a promising mechanism for its anticancer effects .

Anti-inflammatory Effects

Furthermore, some studies have investigated the anti-inflammatory properties of oxadiazole derivatives. The modulation of inflammatory cytokines and pathways has been reported in several cases where these compounds were tested in vitro and in vivo. For example, specific derivatives were shown to significantly reduce levels of pro-inflammatory cytokines in animal models .

Case Study 1: Synthesis and Evaluation

A notable case study involved the synthesis of various 5-substituted 1,3,4-oxadiazoles and their biological evaluation. The study reported that certain derivatives displayed promising anticancer activity with IC50 values lower than those of established chemotherapeutics like nintedanib. The structure–activity relationship (SAR) suggested that modifications to the phenyl ring significantly impacted biological activity .

Case Study 2: High Throughput Screening

Another study utilized high-throughput screening (HTS) to identify lead compounds from a library of oxadiazole derivatives. The results indicated that some compounds could effectively inhibit cellular pathways associated with cancer progression without exhibiting cytotoxicity at higher concentrations . This highlights the therapeutic potential of such compounds in developing safer cancer treatments.

Properties

CAS No.

944897-74-9

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine

InChI

InChI=1S/C10H11N3O/c1-7-3-2-4-8(5-7)10-13-12-9(6-11)14-10/h2-5H,6,11H2,1H3

InChI Key

SBMFZABAGWXGLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(O2)CN

Origin of Product

United States

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